6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine
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Overview
Description
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine is a complex organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogens. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine typically involves multiple steps, starting from readily available purine derivatives. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Azoxy Formation: The formation of the azoxy group through the reaction of the amino group with nitrous acid, followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the implementation of efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro or nitroso derivatives.
Reduction: The azoxy group can be reduced to form amine derivatives.
Substitution: The purine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of nitro-purine or nitroso-purine derivatives.
Reduction: Formation of amino-purine derivatives.
Substitution: Formation of halogenated purine derivatives.
Scientific Research Applications
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activities and disruption of cellular processes.
Comparison with Similar Compounds
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another naturally occurring purine base found in DNA and RNA.
Caffeine: A methylated purine derivative with stimulant properties.
Theobromine: A dimethylated purine derivative found in cocoa and chocolate.
The uniqueness of this compound lies in its azoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
CAS No. |
25732-28-9 |
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Molecular Formula |
C10H6N10O |
Molecular Weight |
282.22 g/mol |
IUPAC Name |
oxido-(5H-purin-6-yl)-(5H-purin-6-ylimino)azanium |
InChI |
InChI=1S/C10H6N10O/c21-20(10-6-8(14-2-12-6)16-4-18-10)19-9-5-7(13-1-11-5)15-3-17-9/h1-6H |
InChI Key |
QRGRYJWCRFHZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=N1)N=CN=C2N=[N+](C3=NC=NC4=NC=NC43)[O-] |
Origin of Product |
United States |
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